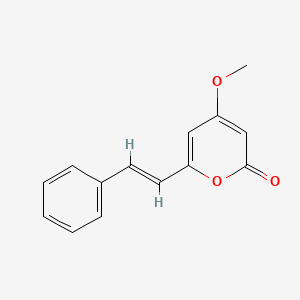

Desmethoxyyangonin

Description

Properties

IUPAC Name |

4-methoxy-6-[(E)-2-phenylethenyl]pyran-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-16-13-9-12(17-14(15)10-13)8-7-11-5-3-2-4-6-11/h2-10H,1H3/b8-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKKJNZYHGRUXBS-BQYQJAHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)OC(=C1)C=CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=O)OC(=C1)/C=C/C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4033390 |

Source

|

| Record name | Desmethoxyyangonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4033390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | 5,6-Dihydro-5-hydroxy-6-methyl-2H-pyran-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034270 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

15345-89-8, 1952-41-6, 26531-51-1 |

Source

|

| Record name | Desmethoxyyangonin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15345-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dehydrokawain | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001952416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desmethoxyyangonin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015345898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC112161 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112161 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC68686 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68686 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Desmethoxyyangonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4033390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEMETHOXYYANGONIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2MBQ8QRUN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5,6-Dihydro-5-hydroxy-6-methyl-2H-pyran-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034270 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

138 - 140 °C |

Source

|

| Record name | 5,6-Dihydro-5-hydroxy-6-methyl-2H-pyran-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034270 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on the Neuroprotective Mechanism of Desmethoxyyangonin

For Researchers, Scientists, and Drug Development Professionals

Desmethoxyyangonin (DMY), a kavalactone primarily found in the kava plant (Piper methysticum), has emerged as a compound of significant interest in the field of neuropharmacology. Exhibiting a range of biological activities, DMY presents a promising avenue for the development of novel therapeutics for neurodegenerative diseases and inflammatory conditions. This technical guide provides a comprehensive overview of the neuroprotective mechanisms of this compound, detailing its effects on key signaling pathways, and offers a summary of quantitative data and experimental protocols from relevant studies.

Core Neuroprotective Mechanisms

This compound exerts its neuroprotective effects through a multi-targeted approach, primarily involving anti-inflammatory, anti-apoptotic, and neuromodulatory activities. These effects are mediated by the modulation of several key signaling pathways.

1. Inhibition of Pro-inflammatory Pathways:

A significant aspect of DMY's neuroprotective action lies in its potent anti-inflammatory properties. It has been shown to suppress the production of pro-inflammatory mediators in response to inflammatory stimuli such as lipopolysaccharide (LPS).

-

NF-κB Signaling: this compound inhibits the nuclear factor-kappa B (NF-κB) signaling pathway. It prevents the activation of IκB kinase (IKK), which in turn inhibits the phosphorylation and subsequent degradation of IκBα. This sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS).[1][2]

-

Jak2/STAT3 Signaling: DMY has been demonstrated to down-regulate the Janus kinase 2 (Jak2)/signal transducer and activator of transcription 3 (STAT3) pathway, another critical regulator of the inflammatory response.[1][2][3]

-

p38 MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathway is also a target of DMY. Specifically, it has been shown to down-regulate the phosphorylation of p38, a key kinase involved in stress and inflammatory responses.[4]

2. Modulation of Apoptosis:

This compound has been observed to protect cells from apoptosis, or programmed cell death, a common feature of neurodegenerative diseases. In a model of LPS/D-Galactosamine-induced fulminant hepatitis, which involves significant apoptosis, pretreatment with DMY significantly reduced the number of apoptotic cells in liver tissue.[3] This anti-apoptotic effect is likely linked to its anti-inflammatory actions, as chronic inflammation can be a potent trigger of apoptosis.

3. Neuromodulatory Effects:

-

MAO-B Inhibition: this compound is a selective and reversible inhibitor of monoamine oxidase-B (MAO-B).[3][5] MAO-B is a key enzyme in the degradation of dopamine. By inhibiting MAO-B, DMY can increase dopamine levels in the brain, which may contribute to its neuroprotective and potentially mood-elevating effects. This mechanism is particularly relevant to Parkinson's disease, which is characterized by the loss of dopaminergic neurons.

-

CYP3A23 Induction: DMY is a potent inducer of the cytochrome P450 enzyme CYP3A23. While the direct neuroprotective implications of this are still under investigation, CYP enzymes play a crucial role in the metabolism of both endogenous and exogenous compounds, which could influence the progression of neurological disorders.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the biological activities of this compound.

Table 1: In Vitro Inhibitory Activities of this compound

| Target | Assay System | IC50 / Ki | Reference |

| MAO-B | Human | 0.123 µM (IC50) | [3] |

| MAO-A | Human | 1.850 µM (IC50) | [1] |

| NO Production | LPS-stimulated RAW 264.7 macrophages | 70 µM (IC50) | [2] |

| iNOS mRNA Expression | LPS-stimulated RAW 264.7 macrophages | 62-88% inhibition at 150-200 µM | [2] |

| iNOS Protein Expression | LPS-stimulated RAW 264.7 macrophages | >60% inhibition at >75 µM | [2] |

Table 2: In Vivo Effects of this compound

| Model | Treatment | Key Findings | Reference |

| LPS/D-GalN-induced fulminant hepatitis in mice | 1 and 10 mg/kg, i.p., 3 days | Inhibited AST and ALT activity (1.7-2.4 times), Reduced apoptotic cells in liver tissue, Increased survival rate to 90% | [2][3] |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to elucidate the neuroprotective mechanisms of this compound.

1. Western Blot Analysis for Signaling Protein Phosphorylation

-

Objective: To determine the effect of DMY on the phosphorylation status of key signaling proteins such as p38 MAPK, IKK, and IκBα.

-

Methodology:

-

Cell Culture and Treatment: Cells (e.g., RAW 264.7 macrophages) are cultured to an appropriate density and pre-treated with various concentrations of DMY for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like LPS.

-

Protein Extraction: Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method such as the Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-phospho-p38, anti-p38).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The intensity of the bands is quantified using densitometry software, and the ratio of phosphorylated to total protein is calculated.

-

2. TUNEL Assay for Apoptosis Detection

-

Objective: To quantify the extent of apoptosis in cells or tissues treated with DMY.

-

Methodology:

-

Sample Preparation: Tissue sections (e.g., from the liver in the LPS/D-GalN model) are fixed and paraffin-embedded, or cultured cells are grown on coverslips.

-

Permeabilization: The samples are treated with Proteinase K to allow entry of the labeling enzyme.

-

Endogenous Peroxidase Quenching: If using an HRP-based detection method, endogenous peroxidases are quenched with hydrogen peroxide.

-

TdT Labeling: The samples are incubated with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and biotin-dUTP. TdT catalyzes the addition of biotinylated nucleotides to the 3'-OH ends of fragmented DNA, a hallmark of apoptosis.

-

Detection: The biotinylated DNA is then detected by incubating with streptavidin-HRP, followed by the addition of a substrate like diaminobenzidine (DAB), which produces a brown precipitate at the site of apoptosis.

-

Counterstaining: The samples are often counterstained with a nuclear stain like Methyl Green to visualize the non-apoptotic nuclei.

-

Analysis: The number of TUNEL-positive (brown) cells is counted under a light microscope and expressed as a percentage of the total number of cells.

-

3. NF-κB DNA Binding Assay

-

Objective: To measure the effect of DMY on the DNA binding activity of the NF-κB p65 subunit.

-

Methodology:

-

Nuclear Extract Preparation: Cells are treated with DMY and/or an inflammatory stimulus. Nuclear extracts are then prepared by differential centrifugation.

-

Assay Principle: A 96-well plate is coated with an oligonucleotide containing the NF-κB consensus binding site.

-

Binding Reaction: The nuclear extracts are incubated in the wells, allowing the activated NF-κB p65 to bind to the immobilized oligonucleotide.

-

Immunodetection: A primary antibody specific for the p65 subunit is added, followed by an HRP-conjugated secondary antibody.

-

Colorimetric Detection: A colorimetric substrate is added, and the absorbance is measured on a microplate reader. The intensity of the color is proportional to the amount of p65 bound to the DNA.

-

Signaling Pathways and Experimental Workflow Visualizations

Caption: Signaling pathways modulated by this compound.

Caption: General experimental workflow for studying DMY.

References

- 1. Interactions of this compound, a Secondary Metabolite from Renealmia alpinia, with Human Monoamine Oxidase-A and Oxidase-B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Plant Kavalactone this compound Prevents Inflammation and Fulminant Hepatitis in Mice | PLOS One [journals.plos.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Neuroprotective properties of kavalactones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

Unveiling the Potential of Desmethoxyyangonin: A Reversible MAO-B Inhibitor for Neurodegenerative Disorders

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Desmethoxyyangonin (DMY), a naturally occurring kavalactone found in the Piper methysticum (kava) plant and Renealmia alpinia, has emerged as a promising selective and reversible inhibitor of monoamine oxidase-B (MAO-B).[1][2] This technical guide provides an in-depth analysis of the current scientific understanding of DMY's role as a MAO-B inhibitor, its potential therapeutic significance in neurodegenerative disorders such as Parkinson's and Alzheimer's disease, and the experimental methodologies used to characterize its activity.[1] By presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism and related pathways, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to advance the investigation of this compelling compound.

Introduction

Monoamine oxidase-B (MAO-B) is a key enzyme responsible for the degradation of several key neurotransmitters, including dopamine.[3][4] Its inhibition can lead to increased synaptic availability of these neurotransmitters, a strategy that has proven effective in the management of neurodegenerative diseases.[4] Unlike irreversible MAO-B inhibitors, which can be associated with significant side effects, reversible inhibitors offer a potentially safer therapeutic profile.[] this compound has been identified as a potent, selective, and reversible MAO-B inhibitor, making it a molecule of significant interest for therapeutic development.[1][6] This guide will explore the quantitative aspects of its inhibitory action, the experimental procedures to validate its efficacy, and the broader signaling pathways it influences.

Quantitative Inhibition Data

The inhibitory potency of this compound against MAO-A and MAO-B has been quantified in several studies. The data consistently demonstrates a significant selectivity for MAO-B.

| Parameter | MAO-A | MAO-B | Selectivity (MAO-A/MAO-B) | Reference |

| IC50 | 1.850 µM | 0.123 µM | ~15-fold | [1][2] |

| Ki | 922 nM (0.922 µM) | 31 nM (0.031 µM) | ~30-fold | [1] |

| Ki | Not Reported | 0.28 µM | Not Applicable | [7][8] |

IC50: The half maximal inhibitory concentration. A lower value indicates greater potency. Ki: The inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme. A lower value indicates a stronger binding affinity.

Mechanism of Action: Reversible and Competitive Inhibition

Kinetic analyses have demonstrated that this compound acts as a reversible and competitive inhibitor of MAO-B.[1][4] This mode of inhibition is characterized by the inhibitor binding to the active site of the enzyme, thereby competing with the natural substrate. The reversibility of this interaction is a key therapeutic advantage, as the inhibitor can dissociate from the enzyme, allowing for the restoration of normal enzyme activity. This is in contrast to irreversible inhibitors which permanently inactivate the enzyme.[]

An equilibrium dialysis assay confirmed the reversible binding of this compound to both MAO-A and MAO-B.[1] Lineweaver-Burk plots from kinetic studies show that increasing concentrations of this compound lead to an increase in the apparent Km of the substrate without affecting the Vmax, a hallmark of competitive inhibition.[9]

Experimental Protocols

The following sections detail the methodologies employed in the investigation of this compound's MAO-B inhibitory activity.

In Vitro MAO Inhibition Assay

This protocol outlines a common method for determining the IC50 and Ki values of a potential MAO inhibitor.

Objective: To quantify the inhibitory effect of this compound on recombinant human MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes (Supersomes™ are a common source)[10]

-

This compound (test inhibitor)

-

Phenelzine or Selegiline (positive control inhibitors for MAO-A and MAO-B, respectively)[1][10]

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.4)[1]

-

DMSO (for dissolving the inhibitor)

-

Microplate reader (for fluorescence or absorbance measurement)[12]

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of this compound and control inhibitors in DMSO.

-

Prepare working solutions by diluting the stock solutions in the assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1-2%) to avoid affecting enzyme activity.[13]

-

Prepare a range of concentrations for the test and control inhibitors.

-

-

Enzyme Incubation:

-

In a microplate, add the assay buffer, the enzyme (MAO-A or MAO-B), and varying concentrations of this compound or the control inhibitor.

-

Pre-incubate the mixture for a defined period (e.g., 15-20 minutes) at 37°C to allow for inhibitor-enzyme interaction.[1]

-

-

Initiation of Reaction:

-

Add the substrate, kynuramine, to each well to initiate the enzymatic reaction.

-

-

Measurement of Product Formation:

-

The deamination of kynuramine by MAO produces 4-hydroxyquinoline, a fluorescent product.[11]

-

Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., Ex/Em = 310/400 nm or similar, depending on the specific protocol and instrument). Alternatively, some assays use colorimetric detection in the 540-570 nm range.[12][14]

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable software (e.g., XL-Fit®).[1]

-

For determining the Ki value, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk plots.[1]

-

Equilibrium Dialysis for Reversibility Assessment

Objective: To determine if the binding of this compound to MAO-B is reversible.

Procedure:

-

Incubate a high concentration of this compound with MAO-B for a sufficient time to allow for the formation of the enzyme-inhibitor complex (e.g., 20 minutes at 37°C).[1]

-

Place the enzyme-inhibitor mixture in a dialysis bag with a suitable molecular weight cutoff.

-

Dialyze the mixture overnight against a large volume of buffer at 4°C. The buffer should be changed periodically.[1]

-

After dialysis, measure the activity of the MAO-B enzyme using the assay described in section 4.1.

-

A significant recovery of enzyme activity after dialysis indicates that the inhibitor has dissociated from the enzyme, confirming reversible binding.[1]

Signaling Pathways and Logical Relationships

While the primary mechanism of this compound's neuroprotective potential is attributed to its direct inhibition of MAO-B, it also influences other signaling pathways, particularly those related to inflammation.

MAO-B Inhibition and Dopaminergic Signaling

The inhibition of MAO-B by this compound directly impacts dopaminergic signaling. By preventing the breakdown of dopamine in the brain, particularly in the substantia nigra, it increases the concentration of this neurotransmitter in the synaptic cleft.[] This can help to alleviate the motor symptoms associated with Parkinson's disease.[4]

Caption: Mechanism of this compound's action on MAO-B and dopamine levels.

Anti-Inflammatory Signaling Pathways

This compound has demonstrated anti-inflammatory effects by modulating key signaling pathways, which may contribute to its neuroprotective properties.[2][15] Chronic neuroinflammation is a recognized factor in the progression of neurodegenerative diseases.

Studies have shown that this compound can inhibit the Jak2/STAT3 and IKK/NF-κB signaling pathways.[2][16] These pathways are crucial in the production of pro-inflammatory mediators.

Caption: this compound's inhibitory effect on inflammatory signaling pathways.

Experimental Workflow Visualization

The overall process of investigating this compound as a MAO-B inhibitor can be visualized as a structured workflow.

Caption: A logical workflow for the investigation of this compound.

Conclusion and Future Directions

This compound presents a compelling profile as a selective, reversible, and competitive inhibitor of MAO-B. Its favorable inhibitory constants and demonstrated mechanism of action position it as a strong candidate for further preclinical and clinical development for neurodegenerative disorders. The dual action of MAO-B inhibition and anti-inflammatory effects further enhances its therapeutic potential.

Future research should focus on comprehensive in vivo studies to establish its efficacy and safety profile in relevant animal models of Parkinson's and Alzheimer's diseases. Further elucidation of its pharmacokinetic and pharmacodynamic properties, including its ability to cross the blood-brain barrier, will be critical for its translation into a clinical therapeutic. The detailed methodologies and data presented in this guide provide a solid foundation for these future investigations.

References

- 1. Interactions of this compound, a Secondary Metabolite from Renealmia alpinia, with Human Monoamine Oxidase-A and Oxidase-B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Monoamine Oxidase Inhibition by Kavalactones from Kava (Piper Methysticum) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. thieme-connect.com [thieme-connect.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Inhibition of platelet MAO-B by kava pyrone-enriched extract from Piper methysticum Forster (kava-kava) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 11. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]

- 12. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]

- 13. sigmaaldrich.cn [sigmaaldrich.cn]

- 14. cellbiolabs.com [cellbiolabs.com]

- 15. A Plant Kavalactone this compound Prevents Inflammation and Fulminant Hepatitis in Mice | PLOS One [journals.plos.org]

- 16. A plant kavalactone this compound prevents inflammation and fulminant hepatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Effect of Desmethoxyyangonin on Dopamine Levels in the Nucleus Accumbens: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethoxyyangonin (DMY), one of the six major kavalactones found in the Piper methysticum (kava) plant, has demonstrated a clear modulatory effect on the mesolimbic dopamine system. This technical guide synthesizes the current scientific understanding of how this compound influences dopamine levels, specifically within the nucleus accumbens, a critical brain region associated with reward, motivation, and addiction. This document provides an in-depth overview of the pharmacological mechanism of action, a summary of key experimental findings, detailed experimental protocols for relevant research, and visualizations of the underlying signaling pathways and experimental workflows.

Introduction

The kavalactones, a class of lactone compounds from the kava plant, are known for their psychotropic properties, including anxiolytic and sedative effects. Among these, this compound has been identified as a compound of interest for its effects on the dopaminergic system. An increase in dopamine in the nucleus accumbens is a key neurochemical event associated with the rewarding and reinforcing properties of many substances. Understanding the specific action of this compound on this pathway is crucial for evaluating its therapeutic potential and its role in the overall psychoactive profile of kava.

Mechanism of Action: Monoamine Oxidase B Inhibition

The primary mechanism through which this compound is understood to elevate dopamine levels in the nucleus accumbens is through the reversible inhibition of monoamine oxidase B (MAO-B).[1][2][3][4] MAO-B is a key enzyme responsible for the degradation of dopamine in the synaptic cleft and within glial cells. By inhibiting MAO-B, this compound reduces the breakdown of dopamine, leading to an increased concentration of this neurotransmitter in the extracellular space, thereby enhancing dopaminergic signaling.

Quantitative Data Summary

A pivotal study by Baum et al. (1998) investigated the effects of individual kavalactones on neurotransmitter levels in the nucleus accumbens of rats.[5][6] Their findings indicated that this compound was among the kavalactones that produced an increase in dopamine levels in this brain region. While the precise quantitative increase from the original publication is not detailed here, the qualitative effects observed in this key study are summarized in the table below.

| Kavalactone | Effect on Dopamine Levels in the Nucleus Accumbens |

| This compound | Increase [5][6] |

| D,L-kawain | Decrease at low doses; increase or no change at higher doses[5] |

| Yangonin | Decrease (to below detection limit)[5] |

| Dihydrokawain | No significant change[5] |

| Methysticin | No significant change[5] |

| Dihydromethysticin | No significant change[5] |

Table 1: Summary of the Effects of Individual Kavalactones on Dopamine Levels in the Rat Nucleus Accumbens, based on Baum et al. (1998).

Experimental Protocols

The following section details a representative experimental protocol for assessing the in vivo effects of a compound like this compound on dopamine levels in the nucleus accumbens using microdialysis, based on the methodology described in the foundational literature.[5][6]

Animal Model

-

Species: Male Wistar rats

-

Weight: 250-300g

-

Housing: Individually housed in a temperature-controlled environment with a 12-hour light/dark cycle. Food and water are provided ad libitum.

Stereotaxic Surgery and Microdialysis Probe Implantation

-

Animals are anesthetized with an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine mixture).

-

The rat is placed in a stereotaxic frame, and the skull is exposed.

-

A guide cannula for the microdialysis probe is implanted, targeting the nucleus accumbens. Stereotaxic coordinates are determined based on a rat brain atlas (e.g., Paxinos and Watson).

-

The cannula is secured to the skull with dental cement and anchor screws.

-

Animals are allowed a recovery period of at least 48 hours post-surgery.

In Vivo Microdialysis Procedure

-

On the day of the experiment, a microdialysis probe with a semi-permeable membrane is inserted into the guide cannula.

-

The probe is perfused with an artificial cerebrospinal fluid (aCSF) solution at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

-

A stabilization period of at least 2 hours is allowed for the dopamine levels in the dialysate to reach a steady baseline.

-

Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid) to prevent dopamine degradation.

-

After collecting baseline samples, this compound, dissolved in a suitable vehicle (e.g., saline with a small amount of a solubilizing agent), is administered via intraperitoneal (i.p.) injection.

-

Dialysate collection continues for a predetermined period post-injection to monitor changes in dopamine levels.

Neurochemical Analysis

-

The concentration of dopamine in the collected dialysate samples is quantified using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.

-

An aliquot of each sample is injected into the HPLC system.

-

Dopamine is separated from other neurochemicals on a reverse-phase column.

-

An electrochemical detector is used to oxidize the dopamine, generating an electrical signal proportional to its concentration.

-

The concentration of dopamine in each sample is determined by comparing the peak area to that of known standards.

-

Data is typically expressed as a percentage change from the baseline dopamine levels.

Discussion and Future Directions

The available evidence strongly suggests that this compound increases dopamine levels in the nucleus accumbens, likely through the inhibition of MAO-B. This mechanism distinguishes it from other kavalactones, some of which do not significantly alter or even decrease dopamine in this region. The elevation of dopamine in a key area of the brain's reward circuitry may contribute to the reported mood-elevating and attention-promoting effects of kava.

For drug development professionals, this compound presents an interesting natural compound with a defined mechanism of action on the dopaminergic system. Future research should focus on:

-

Dose-Response Studies: Elucidating the dose-dependent effects of this compound on dopamine release in the nucleus accumbens to establish a therapeutic window.

-

Receptor Binding Assays: Investigating potential direct interactions of this compound with dopamine receptors (e.g., D2 receptors), although current evidence for this is not as strong as for its MAO-B inhibitory activity.

-

Behavioral Correlates: Tying the neurochemical changes directly to behavioral outcomes, such as performance in models of anhedonia, motivation, and reward.

-

Human Studies: Translating these preclinical findings to human subjects to confirm the effects on dopamine systems and subjective experience.

Conclusion

This compound is a pharmacologically active kavalactone that has been shown to increase dopamine levels in the nucleus accumbens. Its action as a reversible MAO-B inhibitor provides a clear and plausible mechanism for this effect. The targeted modulation of the dopaminergic system by this natural compound warrants further investigation for its potential therapeutic applications in conditions where dopaminergic tone is dysregulated. The experimental protocols outlined in this guide provide a framework for future preclinical research in this area.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. The in vivo microdialysis recovery of dopamine is altered independently of basal level by 6-hydroxydopamine lesions to the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Increased Dopamine Receptor Activity in the Nucleus Accumbens Shell Ameliorates Anxiety during Drug Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kava pyrones exert effects on neuronal transmission and transmembraneous cation currents similar to established mood st… [ouci.dntb.gov.ua]

- 6. Ex vivo and in vitro inhibitory potential of Kava extract on monoamine oxidase B activity in mice - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological profile of Desmethoxyyangonin from Piper methysticum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethoxyyangonin, a prominent kavalactone derived from the plant Piper methysticum (kava), has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth examination of the pharmacological profile of this compound, consolidating current research on its mechanisms of action, quantitative pharmacological data, and effects on key signaling pathways. Detailed experimental methodologies for the cited studies are provided to facilitate reproducibility and further investigation. This document aims to serve as a comprehensive resource for researchers and professionals engaged in natural product pharmacology and drug development.

Introduction

This compound, also known as 5,6-dehydrokavain, is one of the six major kavalactones responsible for the psychoactive and medicinal properties of kava.[1][2][3] Unlike some other kavalactones, its pharmacological profile is distinct, with notable effects on monoamine oxidase B (MAO-B), inflammatory pathways, and cytochrome P450 enzymes.[1][4] This guide synthesizes the available data on this compound, presenting its multifaceted interactions with biological systems.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters defining the pharmacological activity of this compound.

Table 1: Enzyme Inhibition Data

| Target Enzyme | Inhibitory Action | IC50 | Ki | Species | Reference |

| Monoamine Oxidase-A (MAO-A) | Reversible Inhibition | 1.850 µM | 922 nM | Human | [5] |

| Monoamine Oxidase-B (MAO-B) | Reversible, Selective Inhibition | 0.123 µM | 31 nM | Human | [5][6] |

| Carboxylesterase 1 (CES1) | Competitive Inhibition | - | 25.2 µM | - | [7] |

Table 2: In Vitro Cellular Activity

| Biological Effect | Cell Line | Concentration Range | Treatment Duration | Key Findings | Reference |

| Inhibition of pro-inflammatory mediators | RAW 264.7 Macrophages | 10-200 µM | 7-19 h | Down-regulation of iNOS, TNF-α, and IL-6 | [4][6] |

| Inhibition of Jak2/STAT3 & IKK pathways | RAW 264.7 Macrophages | 50 µM | 3-9 h | Down-regulation of p-Jak2, p-STAT3, IKK, IκBα | [4][6] |

| Inhibition of CD4+ T cell activation | Murine Splenic CD4+ T cells | 25-100 µM | 48 h | Dose-dependent inhibition of proliferation | [4] |

| Induction of CYP3A23 expression | Rat Hepatocytes | 2-100 µM | 24-72 h | Marked induction of CYP3A23 mRNA | [4][8] |

Table 3: In Vivo Activity

| Biological Effect | Animal Model | Dosage | Route | Key Findings | Reference |

| Skeletal Muscle Relaxation | Male Wistar Rats | 20 mg/kg | i.p. | Induced muscle relaxation | [4][6] |

| Hepatoprotective Effect | Mouse LPS/D-GalN model | 1 and 10 mg/kg | i.p. | Reduced AST/ALT, reduced apoptosis, 90% survival | [4][6] |

Key Mechanisms of Action and Signaling Pathways

Monoamine Oxidase-B (MAO-B) Inhibition

This compound is a potent, selective, and reversible inhibitor of MAO-B.[1][5] MAO-B is a key enzyme in the degradation of dopamine. By inhibiting MAO-B, this compound can increase dopamine levels in the brain, particularly in regions like the nucleus accumbens.[1][9] This mechanism is believed to contribute to the attention-promoting and mood-enhancing effects reported for kava.[1][9] The reversibility of the inhibition suggests a lower potential for certain side effects associated with irreversible MAO inhibitors.[5]

Anti-Inflammatory Effects via Jak2/STAT3 and IKK/NF-κB Signaling

This compound exhibits significant anti-inflammatory properties by modulating key inflammatory signaling cascades. In lipopolysaccharide (LPS)-stimulated macrophages, it has been shown to inhibit the phosphorylation of Janus kinase 2 (Jak2) and the subsequent phosphorylation and nuclear translocation of the Signal Transducer and Activator of Transcription 3 (STAT3).[2][6] It also inhibits the IκB kinase (IKK) complex, preventing the degradation of IκBα and thereby blocking the activation of the transcription factor NF-κB.[6][10] The inhibition of these pathways leads to a downstream reduction in the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[4][6]

Induction of Cytochrome P450 Enzymes

This compound is a potent inducer of the cytochrome P450 enzyme CYP3A23 in rat hepatocytes.[6][8] This induction involves transcriptional activation, although it appears to be mediated through a pregnane X receptor (PXR)-independent or an indirect PXR-involved mechanism.[8] this compound has also been identified as a potent inhibitor of CYP1A2.[3] This dual activity as both an inducer and inhibitor of different CYP450 isozymes highlights the potential for herb-drug interactions and warrants careful consideration in clinical applications.

Detailed Experimental Protocols

Monoamine Oxidase (MAO) Inhibition Assay

-

Objective: To determine the IC50 and Ki values of this compound for MAO-A and MAO-B.

-

Methodology:

-

Enzyme and Substrate: Recombinant human MAO-A and MAO-B enzymes are used. Kynuramine serves as a non-selective substrate.[1]

-

Reaction Mixture: The reaction is carried out in a 96-well plate format in a total volume of 75 µL per well. Each well contains 0.1 M potassium phosphate buffer (pH 7.4), kynuramine (80 µM for MAO-A; 50 µM for MAO-B), varying concentrations of this compound, and the respective enzyme (375 ng for MAO-A; 937.5 ng for MAO-B).[1]

-

Incubation and Measurement: The reaction is initiated by adding the enzyme and incubated at 37°C. The formation of the fluorescent product, 4-hydroxyquinoline, is measured spectrophotometrically.

-

Data Analysis: IC50 values are calculated from dose-response curves. For kinetic analysis (Ki determination), varying concentrations of both substrate and inhibitor are used, and data are analyzed using Lineweaver-Burk plots.[5]

-

-

Reversibility Assay (Equilibrium Dialysis):

-

MAO-A (0.05 mg/mL) and MAO-B (0.05 mg/mL) are incubated with high concentrations of this compound (e.g., 20-100 µM for MAO-A, 1.5-20 µM for MAO-B) for 20 minutes at 37°C to form the enzyme-inhibitor complex.[1]

-

The mixture is then dialyzed overnight at 4°C against a potassium phosphate buffer (25 mM, pH 7.4) with multiple buffer changes.[1][11]

-

Enzyme activity is measured before and after dialysis. Recovery of enzyme activity after dialysis indicates reversible binding.[1]

-

In Vivo Hepatoprotective Effect Assay (LPS/D-GalN Model)

-

Objective: To evaluate the protective effect of this compound against drug-induced fulminant hepatitis.

-

Animal Model: ICR mice (4 weeks old).[6]

-

Methodology:

-

Pre-treatment: Mice are randomly assigned to groups (n=6-10 per group): Vehicle (0.5% DMSO), LPS/D-GalN control, and this compound treatment (1 mg/kg and 10 mg/kg). The vehicle or this compound is administered intraperitoneally (i.p.) for three consecutive days.[6]

-

Induction of Hepatitis: One hour after the final pre-treatment dose, fulminant hepatitis is induced by a single i.p. injection of lipopolysaccharide (LPS, 500 ng) and D-galactosamine (D-GalN, 25 mg).[6]

-

Sample Collection: Blood samples are collected via retro-orbital bleeding 8 hours after the LPS/D-GalN injection. Mice are then sacrificed, and serum and liver tissues are collected.[6]

-

Endpoints:

-

Biochemical Analysis: Serum levels of aspartate aminotransferase (AST) and alanine aminotransferase (ALT) are measured.[6]

-

Histopathology: Liver tissues are fixed, sectioned, and stained (e.g., with H&E) to assess cellular damage, hemorrhage, and inflammatory cell infiltration.[6]

-

Survival Study: A separate cohort of mice is monitored for up to 48 hours post-induction to determine the survival rate.[2][6]

-

-

In Vitro Anti-Inflammatory Pathway Analysis

-

Objective: To determine the effect of this compound on the Jak2/STAT3 and IKK/NF-κB signaling pathways.

-

Cell Model: Murine macrophage cell line RAW 264.7.[4]

-

Methodology:

-

Cell Culture and Treatment: RAW 264.7 cells are cultured under standard conditions. Cells are pre-treated with this compound (e.g., 50 µM) for 1 hour.[2]

-

Inflammatory Stimulus: Inflammation is induced by adding LPS (100 ng/mL) for various time points (e.g., 2, 4, 8 hours).[2]

-

Protein Extraction: Total cell lysates, as well as nuclear and cytosolic fractions, are prepared from the treated cells.

-

Western Blot Analysis: Protein levels of total and phosphorylated Jak2, STAT3, IKK, and IκBα are determined by Western blotting using specific antibodies. This allows for the quantification of pathway activation.[2][4]

-

In Vivo Skeletal Muscle Relaxant Assay

-

Objective: To assess the muscle relaxant properties of this compound.

-

Animal Model: Male Wistar rats.[4]

-

Methodology (Traction Test):

-

Treatment: Animals are divided into groups and administered either a vehicle control, a standard muscle relaxant (e.g., diazepam), or this compound (20 mg/kg, i.p.).[4][12][13]

-

Procedure: At set time intervals (e.g., 30, 60, 90 minutes) post-treatment, each rat's forepaws are placed on a suspended horizontal wire.[13]

-

Endpoint: The ability of the animal to hang onto the wire is observed. A failure to hold on for a predetermined time (e.g., 5 seconds) is indicative of muscle relaxation.[12]

-

Conclusion

This compound presents a complex and compelling pharmacological profile characterized by selective MAO-B inhibition, potent anti-inflammatory effects mediated through the Jak2/STAT3 and IKK/NF-κB pathways, and significant interactions with cytochrome P450 enzymes. These multifaceted activities suggest its potential therapeutic utility in neurodegenerative disorders and inflammatory conditions. However, its influence on drug-metabolizing enzymes necessitates further investigation into potential herb-drug interactions. The data and protocols compiled in this guide provide a solid foundation for future research aimed at fully elucidating the therapeutic potential and safety profile of this intriguing kavalactone.

References

- 1. Interactions of this compound, a Secondary Metabolite from Renealmia alpinia, with Human Monoamine Oxidase-A and Oxidase-B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Plant Kavalactone this compound Prevents Inflammation and Fulminant Hepatitis in Mice | PLOS One [journals.plos.org]

- 3. Rapid determination of rat hepatocyte mRNA induction potential using oligonucleotide probes for CYP1A1, 1A2, 3A and 4A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. A Plant Kavalactone this compound Prevents Inflammation and Fulminant Hepatitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. IKK Kinase Assay for Assessment of Canonical NF-κB Activation in Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Studies on the induction of rat hepatic CYP1A, CYP2B, CYP3A and CYP4A subfamily form mRNAs in vivo and in vitro using precision-cut rat liver slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methodologies to study the induction of rat hepatic and intestinal cytochrome P450 3A at the mRNA, protein, and catalytic activity level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A plant kavalactone this compound prevents inflammation and fulminant hepatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. thieme-connect.com [thieme-connect.com]

- 12. In Vivo Antinociceptive, Muscle Relaxant, Sedative, and Molecular Docking Studies of Peshawaraquinone Isolated from Fernandoa adenophylla (Wall. ex G. Don) Steenis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vivo analgesic, anti-inflammatory, sedative, muscle relaxant activities, and docking studies of 3’,4’,7,8-tetrahydroxy-3-methoxyflavone isolated from Pistacia chinensis - PMC [pmc.ncbi.nlm.nih.gov]

Desmethoxyyangonin: A Technical Guide to its Anti-inflammatory Properties in Murine Models

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Desmethoxyyangonin (DMY), a kavalactone derived from plants such as Piper methysticum (kava) and Alpinia pricei, has demonstrated significant anti-inflammatory and hepatoprotective effects in various murine models.[1][2][3] This technical guide provides an in-depth overview of its biological activity, mechanism of action, and the experimental protocols used to validate its properties. Investigations reveal that DMY's therapeutic potential stems from its ability to modulate key inflammatory signaling pathways, specifically by de-regulating IKK/NF-κB and Jak2/STAT3 signaling.[1][2] This document synthesizes the available quantitative data, details the experimental methodologies, and visualizes the molecular pathways and workflows to support further research and development of this compound as a potential anti-inflammatory agent.

In Vitro Anti-inflammatory Activity

DMY has been shown to effectively suppress the production of key pro-inflammatory mediators in murine macrophage cell lines (RAW 264.7) stimulated with lipopolysaccharide (LPS).[1][4]

Inhibition of Pro-inflammatory Mediators

DMY dose-dependently inhibits the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in LPS-activated macrophages.[1][4] This inhibition occurs at the transcriptional and translational levels, with DMY suppressing the expression of inducible nitric oxide synthase (iNOS).[1][4] The inhibitory effects are significant at concentrations that show little to no cytotoxicity.[1][5]

Table 1: Effect of this compound on NO, TNF-α, and IL-6 Production in LPS-Stimulated RAW 264.7 Macrophages

| Concentration (µM) | NO Inhibition (%) | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) | Cell Viability (%) |

| Control (No LPS) | N/A | Not specified | Not specified | ~100 |

| LPS Only | 0 | ~1800 | ~25 | ~100 |

| DMY 10 + LPS | ~20 | Not specified | Not specified | ~100 |

| DMY 25 + LPS | ~40 | Not specified | Not specified | ~100 |

| DMY 50 + LPS | ~60 | ~1000 | ~15 | ~100 |

| DMY 100 + LPS | ~80 | ~500 | ~10 | ~95 |

| DMY 150 + LPS | >80 | Not specified | Not specified | ~80 |

| DMY 200 + LPS | >80 | Not specified | Not specified | ~80 |

Data synthesized from figures and text in the cited source.[1]

The IC50 value for DMY inhibiting NO production in LPS-induced macrophages is noted, though a specific value is not provided in the primary source. For comparison, the IC50 values for the LPS antagonist resatorvid and the anti-inflammatory compound curcumin were 300 nM and 18 µM, respectively.[1][5]

In Vivo Efficacy in Murine Models

The protective effects of DMY have been confirmed in a murine model of LPS/D-galactosamine (LPS/D-GalN)-induced fulminant hepatitis, a condition characterized by massive inflammation and acute liver failure.[1][2]

Hepatoprotective Effects and Survival

Pretreatment with DMY significantly mitigated liver damage and improved survival rates in mice challenged with LPS/D-GalN. DMY administration led to a reduction in serum levels of key liver injury biomarkers, aspartate aminotransferase (AST) and alanine aminotransferase (ALT).[6] Furthermore, DMY prevented the infiltration of inflammatory cells, including macrophages and neutrophils, into the liver tissues.[1]

Table 2: In Vivo Effects of this compound in LPS/D-GalN-Induced Fulminant Hepatitis Murine Model

| Treatment Group | Dose (mg/kg, i.p.) | Survival Rate (48h) | Serum AST (U/L) | Serum ALT (U/L) |

| Vehicle Control | - | 100% | Normal | Normal |

| LPS/D-GalN | - | 40% | Significantly Elevated | Significantly Elevated |

| DMY + LPS/D-GalN | 1 | 90% | Significantly Suppressed | Significantly Suppressed |

| DMY + LPS/D-GalN | 10 | 90% | Significantly Suppressed | Significantly Suppressed |

Data synthesized from the cited sources.[1][2][4]

Mechanism of Action: Signaling Pathways

DMY exerts its anti-inflammatory effects by inhibiting specific signaling pathways crucial for the inflammatory response. Mechanistic studies show that DMY targets the IKK/NF-κB and Jak2/STAT3 pathways, but does not affect the LPS-activated MAPK pathway (JNK1/2 and ERK1/2).[1][6]

Inhibition of the IKK/NF-κB Pathway

The NF-κB transcription factor is a master regulator of inflammatory gene expression. In response to LPS, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes like iNOS and TNF-α.[1][4] DMY treatment was found to suppress the phosphorylation of both IKK and IκBα, thereby preventing NF-κB nuclear translocation.[1]

Inhibition of the Jak2/STAT3 Pathway

The Jak/STAT pathway is another critical route for cytokine signaling. LPS stimulation increases the phosphorylation of Jak2, which in turn phosphorylates STAT3. Phosphorylated STAT3 then moves to the nucleus to promote the expression of target genes, including IL-6.[1] DMY treatment significantly suppressed the LPS-induced phosphorylation of Jak2, thereby inhibiting the downstream activation of STAT3.[1][6]

Experimental Protocols

The following sections detail the methodologies employed in the cited studies to evaluate the anti-inflammatory properties of this compound.

In Vitro: LPS-Induced Inflammation in Murine Macrophages

This protocol is used to assess the effect of DMY on pro-inflammatory mediator production in vitro.

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% heat-inactivated FBS and antibiotics at 37°C in a 5% CO₂ atmosphere.[7]

-

Plating: Cells are plated at a density of 1 × 10⁵ cells/well in 96-well plates and allowed to adhere overnight.[1]

-

Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of DMY (e.g., 10-200 µM). The cells are incubated for 1-6 hours.[1][5]

-

Inflammatory Stimulus: Lipopolysaccharide (LPS) is added to each well (except for the negative control) at a final concentration of 100 ng/mL to 1 µg/mL.[1][7]

-

Incubation: The plates are incubated for a specified period (e.g., 12-24 hours) to allow for the production of inflammatory mediators.[1][8]

-

Sample Collection: After incubation, the cell culture supernatant is collected for cytokine and nitric oxide analysis. Cell viability is assessed using an MTT assay.[1][4]

Measurement of Nitric Oxide (NO) Production

NO levels in the culture supernatant are measured using the Griess reagent.

-

Sample Preparation: 50 µL of cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).

-

Incubation: The mixture is incubated for 10 minutes at room temperature, protected from light.

-

Second Reaction: 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added.

-

Quantification: After another 10-minute incubation, the absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is calculated from a sodium nitrite standard curve.

ELISA for Cytokine Measurement (TNF-α, IL-6)

The concentration of secreted cytokines in the cell supernatant or mouse serum is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[8]

-

Plate Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) and incubated overnight.[8]

-

Blocking: The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.

-

Sample Incubation: Standards and samples (cell supernatant or diluted serum) are added to the wells and incubated for 2 hours at room temperature.[8]

-

Detection Antibody: The plate is washed, and a biotinylated detection antibody specific for the cytokine is added and incubated for another 2 hours.[8]

-

Enzyme Conjugate: After washing, an enzyme conjugate (e.g., Streptavidin-HRP) is added.

-

Substrate Addition: The plate is washed again, and a substrate solution (e.g., TMB) is added, leading to a color change.

-

Reading: The reaction is stopped with a stop solution (e.g., 2N H₂SO₄), and the absorbance is read at a specific wavelength (e.g., 450 nm). Cytokine concentrations are determined by comparison to the standard curve.

In Vivo: LPS/D-GalN-Induced Fulminant Hepatitis Model

This animal model is used to evaluate the hepatoprotective and anti-inflammatory effects of DMY in vivo.[1]

References

- 1. A Plant Kavalactone this compound Prevents Inflammation and Fulminant Hepatitis in Mice | PLOS One [journals.plos.org]

- 2. A plant kavalactone this compound prevents inflammation and fulminant hepatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. A Plant Kavalactone this compound Prevents Inflammation and Fulminant Hepatitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mdpi.com [mdpi.com]

- 8. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Protective Role of Desmethoxyyangonin in Endotoxin-Induced Hepatitis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the hepatoprotective effects of Desmethoxyyangonin (DMY), a kavalactone derived from the Formosan plant Alpinia pricei, in the context of endotoxin-induced hepatitis.[1][2][3] This document synthesizes key findings on its mechanism of action, offering detailed experimental protocols and quantitative data to support further research and development in this area.

Core Findings: DMY's Impact on Inflammatory and Hepatic Markers

This compound has demonstrated significant efficacy in mitigating the severe inflammatory response and subsequent liver damage triggered by bacterial endotoxins, specifically lipopolysaccharide (LPS).[1][2][3] Studies reveal that DMY's protective effects are multifaceted, encompassing the suppression of pro-inflammatory mediators, inhibition of inflammatory cell infiltration into the liver, and the modulation of key signaling pathways.

Quantitative Analysis of DMY's Efficacy

The following tables summarize the key quantitative data from studies investigating the effects of DMY on various markers of inflammation and liver injury.

Table 1: In Vitro Effects of DMY on Pro-inflammatory Mediators in LPS-Stimulated Macrophages

| Parameter | Concentration of DMY | % Inhibition / Reduction | Reference |

| Nitric Oxide (NO) Production | 75 µM | ~50% | [1] |

| 100 µM | ~60% | [1] | |

| 150 µM | ~75% | [1] | |

| 200 µM | ~85% | [1] | |

| iNOS mRNA Expression | 150 µM | 62% | [1][3] |

| 200 µM | 88% | [1][3] | |

| iNOS Protein Expression | 75 µM | >60% | [1][3] |

| TNF-α Secretion | 50-100 µM | Significant Inhibition | [3] |

| IL-6 Secretion | 50-100 µM | Significant Inhibition | [3] |

Table 2: In Vivo Effects of DMY on LPS/D-GalN-Induced Fulminant Hepatitis in Mice

| Parameter | Treatment Group | Result | Reference |

| Serum AST (U/L) | LPS/D-GalN | Markedly Elevated | [1][3] |

| DMY (1 mg/kg) + LPS/D-GalN | Significantly Suppressed | [1][3] | |

| DMY (10 mg/kg) + LPS/D-GalN | Significantly Suppressed | [1][3] | |

| Serum ALT (U/L) | LPS/D-GalN | Markedly Elevated | [1][3] |

| DMY (1 mg/kg) + LPS/D-GalN | Significantly Suppressed | [1][3] | |

| DMY (10 mg/kg) + LPS/D-GalN | Significantly Suppressed | [1][3] | |

| Survival Rate (48h) | LPS/D-GalN | 40% (4/10) | [1][2][3] |

| DMY (1 mg/kg) + LPS/D-GalN | 90% (9/10) | [1][2][3] | |

| DMY (10 mg/kg) + LPS/D-GalN | 90% (9/10) | [1][2][3] | |

| Inflammatory Cell Infiltration | LPS/D-GalN | Increased Macrophages & Neutrophils | [1][2][3] |

| (Liver Lobules) | DMY Pretreatment + LPS/D-GalN | Prevented Infiltration | [1][2][3] |

| Pathogenic T Cell Infiltration | LPS/D-GalN | Increased Infiltration | [1][2][3] |

| (Liver Lobules) | DMY Pretreatment + LPS/D-GalN | Prevented Infiltration | [1][2][3] |

Elucidation of Signaling Pathways

Mechanistic studies have identified two primary signaling pathways through which DMY exerts its hepatoprotective and anti-inflammatory effects: the IKK/NF-κB pathway and the Jak2/STAT3 pathway .[1][2][3] By de-regulating these pathways, DMY effectively dampens the inflammatory cascade initiated by LPS.

Detailed Experimental Protocols

The following section outlines the methodologies employed in the key in vitro and in vivo experiments that established the hepatoprotective properties of DMY.

In Vitro Anti-inflammatory Assay

-

Cell Line: Murine RAW 264.7 macrophage cell line.[1]

-

Treatment: Cells were pre-treated with varying concentrations of DMY (e.g., 75 µM to 200 µM) for 1 hour.[1][3]

-

Induction of Inflammation: Following pre-treatment, inflammation was induced by stimulating the cells with lipopolysaccharide (LPS) at a concentration of 100 ng/mL for a specified duration (e.g., 6 hours for mRNA analysis).[3]

-

Analysis of NO Production: Nitric oxide levels in the culture medium were quantified using the Griess reagent assay.[1]

-

Analysis of iNOS Expression:

-

mRNA: Total RNA was extracted, and the expression of inducible nitric oxide synthase (iNOS) mRNA was determined by reverse transcription-polymerase chain reaction (RT-PCR), normalized to a housekeeping gene like GAPDH.[3]

-

Protein: Cell lysates were prepared, and iNOS protein levels were assessed by Western blot analysis.[1]

-

-

Cytokine Measurement: Secreted levels of TNF-α and IL-6 in the culture medium were measured using enzyme-linked immunosorbent assay (ELISA) kits.[3]

In Vivo Endotoxin-Induced Fulminant Hepatitis Model

The workflow for the in vivo animal model is depicted below.

References

- 1. A Plant Kavalactone this compound Prevents Inflammation and Fulminant Hepatitis in Mice | PLOS One [journals.plos.org]

- 2. A plant kavalactone this compound prevents inflammation and fulminant hepatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Plant Kavalactone this compound Prevents Inflammation and Fulminant Hepatitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Desmethoxyyangonin (5,6-dehydrokavain): Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethoxyyangonin (DMY), also known as 5,6-dehydrokavain, is a naturally occurring kavalactone found in the roots of the kava plant (Piper methysticum) and in species of the Alpinia genus.[1][2] As one of the six major kavalactones, DMY contributes to the psychoactive and medicinal properties of kava extracts.[1] This technical guide provides a comprehensive overview of the chemical structure and synthesis of this compound, tailored for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure

This compound is characterized by a styryl-substituted α-pyrone core. Its chemical identity is well-established and described by the following identifiers and properties.

| Property | Value |

| IUPAC Name | 4-Methoxy-6-[(E)-2-phenylethen-1-yl]-2H-pyran-2-one[1] |

| Synonyms | 5,6-dehydrokavain, (E)-4-Methoxy-6-styryl-2H-pyran-2-one[1] |

| Molecular Formula | C₁₄H₁₂O₃[3] |

| Molar Mass | 228.24 g/mol [2] |

| CAS Number | 15345-89-8[1] |

| Appearance | White to faint yellow powder[1] |

| Melting Point | 138-140 °C[2] |

The structure of this compound, featuring a pyran-2-one ring with a methoxy group at the C4 position and a styryl group at the C6 position, is crucial for its biological activity.

Biological Activity and Signaling Pathways

This compound exhibits a range of pharmacological effects, primarily attributed to its interaction with key signaling pathways. It is a reversible inhibitor of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of neurotransmitters like dopamine.[1][4] This inhibition may contribute to the reported attention-promoting effects of kava.[1]

Furthermore, this compound has been shown to exert anti-inflammatory effects by modulating the Janus kinase/signal transducer and activator of transcription (Jak2/STAT3) and the I-kappa-B kinase/nuclear factor kappa-light-chain-enhancer of activated B cells (IKK/NF-κB) signaling pathways.[5] It also induces the expression of the cytochrome P450 enzyme CYP3A23.

Synthesis of this compound

The primary synthetic route to this compound and other kavalactones is through a Claisen-Schmidt condensation.[3] This reaction involves the base-catalyzed condensation of an appropriate aryl aldehyde with 4-methoxy-6-methyl-2H-pyran-2-one.

General Synthetic Workflow

The synthesis of this compound can be summarized in the following workflow:

Experimental Protocols

While a variety of conditions can be employed for the Claisen-Schmidt condensation, the following protocol is a representative example for the synthesis of this compound.

Materials:

-

4-methoxy-6-methyl-2H-pyran-2-one

-

Benzaldehyde

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol

-

Hydrochloric acid (HCl), dilute solution

-

Distilled water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxy-6-methyl-2H-pyran-2-one and an equimolar amount of benzaldehyde in ethanol.

-

Base Addition: While stirring, slowly add a solution of sodium hydroxide or potassium hydroxide in water to the reaction mixture.

-

Reaction: Continue stirring the mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the reaction mixture into cold water. Acidify the mixture with dilute hydrochloric acid to precipitate the crude product.

-

Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

-

Characterization: Confirm the identity and purity of the synthesized this compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.

Quantitative Data from a Representative Synthesis

The following table summarizes typical reaction parameters for the synthesis of a kavalactone analog via Claisen-Schmidt condensation, which can be adapted for this compound.

| Parameter | Value | Reference |

| Reactant 1 | 4-methoxy-6-methyl-2H-pyran-2-one | General Method |

| Reactant 2 | Benzaldehyde | General Method |

| Base | NaOH or KOH | [3] |

| Solvent | Ethanol | General Method |

| Reaction Time | Several hours | [3] |

| Temperature | Room Temperature | General Method |

| Yield | 60-80% (typical for similar reactions) |

Conclusion

This compound is a pharmacologically significant kavalactone with a well-defined chemical structure and established synthetic pathways. Its biological activities, particularly its effects on key signaling pathways, make it a molecule of interest for further research and drug development. The Claisen-Schmidt condensation provides a reliable and efficient method for its synthesis, enabling the production of this compound for in-depth pharmacological and toxicological evaluation. This guide provides a foundational understanding for researchers and scientists working with this intriguing natural product.

References

Desmethoxyyangonin's Modulation of the P38/NF-κB/COX-2 Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethoxyyangonin (DMY), a natural kavalactone found in the kava plant (Piper methysticum) and Alpinia pricei, has demonstrated significant anti-inflammatory properties. This technical guide provides an in-depth analysis of the molecular mechanisms underlying DMY's therapeutic potential, focusing on its interaction with the critical P38/NF-κB/COX-2 signaling pathway. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and presents visual representations of the involved signaling cascades and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

Chronic inflammation is a key pathological feature of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The P38 mitogen-activated protein kinase (MAPK), nuclear factor-kappa B (NF-κB), and cyclooxygenase-2 (COX-2) signaling pathways are central to the inflammatory response. Consequently, molecules that can effectively modulate these pathways are of significant interest for therapeutic development. This compound has emerged as a promising candidate, exhibiting potent anti-inflammatory and hepatoprotective effects.[1] This guide delves into the intricate interactions of DMY with the P38/NF-κB/COX-2 axis, providing a foundational resource for further research and development.

This compound's Effect on the P38/NF-κB/COX-2 Signaling Pathway

This compound exerts its anti-inflammatory effects by targeting key nodes within the P38/NF-κB/COX-2 signaling cascade. Evidence suggests that DMY can inhibit the phosphorylation of P38 MAPK, a critical upstream regulator of inflammatory responses.[2] This action, in turn, influences the downstream NF-κB and COX-2 signaling.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, controlling the expression of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those encoding for pro-inflammatory cytokines and enzymes like COX-2.[3]

Studies have shown that this compound pretreatment significantly suppresses the LPS-induced phosphorylation of both IKK and IκBα in RAW 264.7 macrophages.[3] Furthermore, DMY was found to inhibit the translocation of the NF-κB p65 subunit from the cytosol to the nucleus.[3]

Modulation of the P38 MAPK Pathway and COX-2 Expression

The p38 MAPK pathway is another crucial signaling cascade activated by cellular stress and inflammatory stimuli, leading to the production of pro-inflammatory cytokines and the expression of COX-2. While the primary mechanism of DMY appears to be through the NF-κB pathway, evidence also points to its influence on P38 MAPK. Specifically, this compound has been shown to inhibit hydrogen peroxide-induced P38 phosphorylation.[2]

COX-2 is an inducible enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain. The expression of COX-2 is tightly regulated and is significantly upregulated during inflammation, often through the activation of the NF-κB and P38 MAPK pathways. By inhibiting these upstream signaling molecules, DMY effectively downregulates the expression of COX-2, thereby reducing the production of pro-inflammatory prostaglandins.

Quantitative Data on this compound's Bioactivity

The following tables summarize the quantitative data from key studies investigating the effects of this compound on inflammatory markers in LPS-stimulated RAW 264.7 macrophages.

| Concentration of DMY | Inhibition of NO Production (%) | Cell Viability (%) |

| 25 µM | ~20% | >95% |

| 50 µM | ~40% | >95% |

| 75 µM | ~60% | >90% |

| 100 µM | ~75% | >85% |

| 150 µM | ~85% | ~80% |

| 200 µM | >90% | ~75% |

| Concentration of DMY | Relative iNOS mRNA Expression (%) | Relative iNOS Protein Expression (%) |

| 50 µM | ~100% | ~80% |

| 75 µM | ~90% | ~40% |

| 100 µM | ~70% | <20% |

| 150 µM | ~40% | <10% |

| 200 µM | <20% | <10% |

| Treatment | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) |

| Control | <50 | <50 |

| LPS (100 ng/mL) | ~1800 | ~1200 |

| LPS + DMY (50 µM) | ~1200 | ~800 |

| LPS + DMY (100 µM) | ~800 | ~500 |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's anti-inflammatory effects.

Cell Culture and Treatment

Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are typically pre-treated with various concentrations of this compound for 1 hour before stimulation with 100 ng/mL of lipopolysaccharide (LPS).

Nitric Oxide (NO) Assay (Griess Assay)

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.

-

Treatment: Pre-treat cells with DMY for 1 hour, followed by stimulation with LPS for 24 hours.

-

Sample Collection: Collect 100 µL of the cell culture supernatant.

-

Griess Reaction: Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

-

Incubation: Incubate the mixture at room temperature for 10-15 minutes in the dark.

-

Measurement: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined using a sodium nitrite standard curve.

Western Blot Analysis

-

Protein Extraction:

-

Total Protein: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Nuclear and Cytosolic Fractions: Use a nuclear/cytoplasmic extraction kit according to the manufacturer's instructions. Briefly, cells are first lysed in a hypotonic buffer to release cytosolic proteins. The intact nuclei are then pelleted by centrifugation and subsequently lysed with a nuclear extraction buffer.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-P38, P38, p-IKK, IKK, p-IκBα, IκBα, NF-κB p65, COX-2, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

-

Sample Collection: Collect cell culture supernatants after treatment with DMY and/or LPS.

-

Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α or IL-6) overnight at 4°C.

-